molecular formula C14H21Cl2NO B1426530 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-56-9

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426530
CAS No.: 1219980-56-9
M. Wt: 290.2 g/mol
InChI Key: LMWUBCVOCXTDQH-UHFFFAOYSA-N
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Description

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine-derived compound featuring a 3-chlorobenzyloxyethyl substituent. Its molecular structure combines a piperidine ring—a six-membered amine heterocycle—with an ethyl linker bonded to a 3-chlorobenzyloxy group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWUBCVOCXTDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 3-chlorobenzyl chloride and piperidine results in the formation of an intermediate compound, which is then further reacted with ethylene oxide to introduce the ethoxy group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent Position/Group CAS No. Structural Similarity Key Features
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl 3-chloro on benzyl, ethyl linker Not provided Reference compound Balanced lipophilicity due to chloro group; flexible ethyl linker.
3-((2-Chlorobenzyl)oxy)azetidine 2-chloro on benzyl, azetidine ring 1121627-62-0 0.88 Smaller azetidine ring (4-membered) may reduce steric hindrance.
3-((4-Chlorobenzyl)oxy)piperidine HCl 4-chloro on benzyl, direct piperidine linkage 1220033-10-2 0.84 Para-chloro substituent increases electron-withdrawing effects.
3-(3-Chloro-benzyloxymethyl)piperidine HCl Methyl linker instead of ethyl 1185296-31-4 N/A Shorter linker reduces flexibility; may impact target binding .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Multi-halogenated phenoxy group CTK6B5829 N/A Increased lipophilicity and steric bulk; potential enhanced antimicrobial activity .

Key Observations :

  • Substituent Position : Moving the chloro group from the 3- to 2- or 4-position alters electronic effects. The meta (3-) position in the target compound may offer optimal resonance stabilization .
  • Linker Length: Ethyl linkers (vs.
  • Ring Size : Azetidine analogues (4-membered rings) exhibit reduced ring strain but may compromise binding affinity compared to piperidine derivatives .

Table 2: Antimicrobial Activity of Related Compounds (From )

Compound Class Gram-positive Bacteria Inhibition Antifungal Activity (C. albicans, A. niger) Notable Derivatives
2-Thiouracil derivatives Moderate (e.g., 3a, 3b) Low to moderate 4a (piperidine)
Piperidine-linked derivatives High (e.g., 5a, 6d) High (e.g., 6f, 5b) 6f (morpholine)
Phthalimido derivatives Moderate (7b, 7d) Moderate N/A

Insights :

  • Piperidine-containing derivatives (e.g., 5a, 6d) show enhanced antibacterial activity compared to pyrrolidine or morpholine analogues, likely due to improved membrane penetration .
  • Antifungal activity correlates with electron-withdrawing groups (e.g., chloro), as seen in compounds 6f and 5b .

Physicochemical Properties:

  • Solubility : Hydrochloride salts (e.g., target compound, 1220033-10-2) exhibit improved aqueous solubility compared to free bases .
  • Stability : Chloro-substituted derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic conditions .

Biological Activity

3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring attached to a 3-chlorobenzyl ether group via an ethyl chain. Its molecular formula is C14H21ClNOC_{14}H_{21}ClNO, with a molecular weight of approximately 290.23 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific and industrial fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors in the brain. This interaction influences various signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Key Mechanisms:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in cell proliferation, contributing to its antitumor effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting cancer cell proliferation through enzyme modulation.
  • Antimicrobial Properties : The compound has been investigated for its potential antibacterial and antifungal activities against various pathogens .
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may have implications for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential benefits in neurodegenerative conditions

Case Study: Antitumor Activity

In a study examining the antitumor effects of various piperidine derivatives, this compound was found to inhibit cell growth in vitro. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle progression. Further investigations are needed to explore its efficacy in vivo.

Case Study: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group was noted as a contributing factor to its enhanced activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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